Coti-2 - 1039455-84-9

Coti-2

Catalog Number: EVT-264383
CAS Number: 1039455-84-9
Molecular Formula: C19H22N6S
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coti-2, a novel third-generation thiosemicarbazone, is a small molecule currently under investigation for its potential as an anticancer agent. [, , ] It is being developed by Critical Outcome Technologies Inc. [] Thiosemicarbazones are a class of compounds known for their diverse pharmacological properties, including anticancer activity. [, ] Coti-2 has demonstrated efficacy against a wide range of human cancer cell lines in preclinical studies, including those with mutations in the tumor suppressor gene TP53. [, , , , ]

Molecular Structure Analysis

While the provided literature does not offer a detailed depiction of the molecular structure of Coti-2, it is characterized as a thiosemicarbazone derivative. [, ] Thiosemicarbazones are known for their N,N,S-chelating moiety, enabling them to bind to metal ions, a characteristic likely shared by Coti-2. [, ] This metal-binding property is considered significant for its biological activity, particularly its interaction with iron and copper metabolism. []

Chemical Reactions Analysis

The chemical reactions of Coti-2 have been explored in the context of its interaction with metal ions. Studies indicate that Coti-2 forms stable ternary complexes with copper and glutathione. [] This complexation is crucial for its recognition and efflux by the resistance transporter ABCC1, highlighting a potential resistance mechanism for this compound. [] Additionally, Coti-2 demonstrates a distinct interaction with copper compared to other thiosemicarbazones like Triapine. [] While Coti-2 struggles to load stably into liposomes in its free form, its copper(II) complex allows successful liposomal formulations, suggesting a possible strategy to improve its pharmacokinetic properties. []

Mechanism of Action

Coti-2 exhibits a multifaceted mechanism of action, involving both p53-dependent and p53-independent pathways. []

  • p53-Dependent Activity: Coti-2 targets mutant p53, a common feature in various cancers. [, , , ] It binds to misfolded mutant p53, inducing a conformational change that restores its wild-type function. [] This reactivation of p53 leads to the induction of apoptosis in tumor cells. [, ]

  • p53-Independent Activity: Coti-2 demonstrates activity in cancer cells irrespective of their TP53 mutation status. [] This suggests alternative mechanisms of action independent of p53. Studies show that Coti-2 can induce DNA damage and replication stress responses, triggering apoptosis and/or senescence in cancer cells. [] It also inhibits the activation of Akt2 and the PI3K/AKT/mTOR pathway, a crucial signaling pathway involved in cell growth and survival, thereby promoting apoptosis. [, ]

Applications
  • Triple-Negative Breast Cancer (TNBC): Coti-2 demonstrated potent activity against TNBC cell lines, particularly those with p53 mutations. [, ] It effectively inhibited cell growth, induced apoptosis, and showed synergy with various chemotherapeutic agents, highlighting its potential as a therapeutic option for this aggressive breast cancer subtype. []

  • Acute Myeloid Leukemia (AML): Coti-2 exhibited promising anti-leukemic activity in AML cell lines regardless of their p53 status. [] It effectively induced mitochondrial apoptosis, primarily by targeting BCL-2 and BCL-XL, suggesting a potential therapeutic avenue for AML, especially in combination with BCL-2 inhibitors. []

  • Head and Neck Squamous Cell Carcinoma (HNSCC): Coti-2 significantly inhibited tumor growth in HNSCC models both in vitro and in vivo. [, ] It showed efficacy against HNSCC cells with various TP53 mutations, highlighting its potential as a therapeutic agent for this cancer type. [, ]

  • Pediatric T-cell Acute Lymphoblastic Leukemia (T-ALL): In vitro and in vivo studies demonstrated the effectiveness of Coti-2 against T-ALL Jurkat cells. [] It promoted apoptosis through the upregulation of miR-203, indicating a potential therapeutic approach for T-ALL. []

Future Directions
  • Clinical Development: Coti-2 is currently being evaluated in Phase I clinical trials for gynecological and other solid tumors. [, , ] Continued clinical development is crucial to determine its safety, efficacy, and optimal dosing strategies in humans.

  • Combination Therapies: Preclinical studies highlight the synergistic potential of Coti-2 with various chemotherapeutic and targeted agents. [, ] Further research should explore combination therapies incorporating Coti-2 to enhance treatment efficacy and overcome drug resistance.

  • Resistance Mechanisms: Understanding the mechanisms of resistance to Coti-2 is crucial for improving its clinical utility. [] Further investigations are needed to explore the role of ABCC1 and other potential resistance mechanisms and develop strategies to circumvent them.

  • Pharmacokinetic Optimization: Efforts to improve the pharmacokinetic properties of Coti-2, such as its encapsulation in nanoparticles, may enhance its delivery and efficacy. []

  • Biomarker Development: Identifying biomarkers that predict response to Coti-2 will be essential for personalizing treatment and maximizing clinical benefit. []

Triapine

Compound Description: 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, commonly known as Triapine, is a first-generation α-N-heterocyclic thiosemicarbazone. It has been extensively studied for its anticancer activity and is currently in clinical trials. Triapine is known to chelate iron, inhibiting ribonucleotide reductase and inducing DNA damage. [ [] ]

Relevance: Triapine is structurally related to COTI-2, both belonging to the thiosemicarbazone class of compounds known for their metal-chelating properties. [ [] ] While Triapine primarily targets iron, COTI-2 exhibits a more complex interaction with metals, including copper. This difference influences their activity and resistance profiles. [ [, ] ] Despite its promising activity against leukemia, Triapine's short half-life and side effects have driven the development of next-generation thiosemicarbazones like COTI-2. [ [] ]

COTI-NMe2

Compound Description: COTI-NMe2 is a novel, terminally N-disubstituted derivative of COTI-2. [ [] ] It exhibits potent antiproliferative activity against various cancer cell lines. [ [] ]

Relevance: COTI-NMe2 shares structural similarities with COTI-2, particularly the thiosemicarbazone core. [ [] ] This compound demonstrates improved anticancer activity and a distinct resistance profile compared to COTI-2. Specifically, COTI-NMe2 displays a reduced tendency to form intracellular copper-glutathione adducts, which are associated with resistance mechanisms involving the ABCC1 efflux pump. [ [] ]

COTI-NH2

Compound Description: COTI-NH2 represents a non-substituted analogue of COTI-2, lacking the specific terminal substituents found in COTI-2 and its derivatives like COTI-NMe2. [ [] ]

Relevance: The comparison between COTI-NH2 and COTI-2 helps elucidate the impact of terminal substituents on the compound's interactions with metal ions like iron, copper, and zinc. [ [] ] These interactions influence the compound's overall anticancer activity and resistance development. [ [] ]

APR-246 (Eprenetapopt)

Compound Description: APR-246 is a small molecule that converts mutant p53 back to its wild-type conformation, restoring its tumor suppressor function. [ [] ] It is currently being investigated in clinical trials for various cancers, including hematologic malignancies and solid tumors. [ [] ]

Relevance: DpC, along with COTI-2, represents a new generation of thiosemicarbazones with improved anticancer activity compared to earlier compounds like Triapine. [ [] ] Despite their structural similarities, DpC and COTI-2 demonstrate distinct pharmacological profiles. DpC's tendency to induce methemoglobinemia highlights a potential toxicity concern that requires further investigation, particularly in the context of clinical development. [ [] ]

Copper(II)-COTI-2 Complex

Compound Description: This complex forms when COTI-2 interacts with copper ions. [ [, ] ] It plays a crucial role in the compound's anticancer activity and resistance development. [ [, ] ]

Relevance: The formation of the Copper(II)-COTI-2 complex influences COTI-2's recognition by the ABCC1 efflux transporter. This transporter actively pumps out the copper complex, contributing to drug resistance in certain cancer cells. [ [] ]

Copper(II)-Glutathione-COTI-2 Adduct

Compound Description: This ternary complex forms intracellularly when the Copper(II)-COTI-2 complex reacts with glutathione, a tripeptide involved in cellular detoxification. [ [] ]

Relevance: The formation of this adduct is a crucial step in the resistance mechanism against COTI-2. [ [] ] The Copper(II)-Glutathione-COTI-2 adduct becomes a substrate for the ABCC1 efflux transporter, facilitating its removal from cancer cells and leading to reduced drug efficacy. [ [] ] This finding underscores the importance of considering metal complexation and cellular detoxification mechanisms in the design and development of thiosemicarbazone-based anticancer drugs.

Properties

CAS Number

1039455-84-9

Product Name

Coti-2

IUPAC Name

N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide

Molecular Formula

C19H22N6S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)

InChI Key

UTDAKQMBNSHJJB-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2

Solubility

Soluble in DMSO

Synonyms

COTI-2; COTI2; COTI 2

Canonical SMILES

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2

Isomeric SMILES

C1CC2=C(/C(=N\NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.